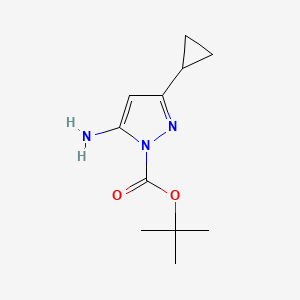

tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate

Description

tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate: is a chemical compound with the molecular formula C11H17N3O2 . It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research .

Properties

IUPAC Name |

tert-butyl 5-amino-3-cyclopropylpyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9(12)6-8(13-14)7-4-5-7/h6-7H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRVTXMQFQGLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC(=N1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate typically involves the reaction of cyclopropyl hydrazine with tert-butyl 3-oxo-3-phenylpropanoate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of appropriate catalysts.

Scientific Research Applications

tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate can be compared with other similar compounds such as:

- tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

- tert-Butyl 5-amino-3-phenyl-1H-pyrazole-1-carboxylate

- This compound

These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties .

Biological Activity

tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate (CAS No. 437982-59-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H17N3O2

- Molecular Weight : 223.27 g/mol

- Structural Characteristics : The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit moderate antimicrobial activity. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests that while the compound may not be the most potent antimicrobial agent, it shows promise as part of a broader therapeutic strategy.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, compounds that share structural similarities with this compound have been shown to inhibit key inflammatory cytokines like TNFα and IL-6. IC50 values for these inhibitors can range from low nanomolar concentrations (e.g., IC50 = 0.004 μM for certain derivatives) to higher values depending on the specific modifications made to the pyrazole structure .

Structure-Activity Relationship (SAR)

A significant aspect of research into this compound involves understanding how structural modifications influence biological activity. For example:

These findings emphasize the importance of SAR studies in optimizing the efficacy of pyrazole-based compounds.

In Vivo Studies

In vivo studies have demonstrated that certain pyrazole derivatives can significantly reduce inflammation in animal models of arthritis. For example, a derivative with an IC50 value of 0.004 μM against p38 MAPK showed promising results in reducing TNFα production in LPS-stimulated human whole blood . Such findings support the potential therapeutic applications of this compound in treating inflammatory diseases.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : A common approach involves Boc protection of the pyrazole amine group. For example, 3-amino-5-cyclobutyl-1H-pyrazole can be reacted with Boc anhydride in dichloromethane under basic conditions (e.g., 4N KOH) at room temperature. Purification via silica gel column chromatography typically yields ~86% purity .

- Key Variables : Stoichiometric ratios (e.g., Boc anhydride in slight excess), solvent choice (polar aprotic vs. non-polar), and reaction time (monitored via TLC) significantly impact yield.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for nine protons) and cyclopropyl protons (multiplet in the 1.0–2.0 ppm range).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (C₁₁H₁₇N₃O₂: 223.13 g/mol).

- X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction data (e.g., triclinic P1 space group parameters as in related compounds) can resolve ambiguities .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence regioselectivity in nucleophilic substitution reactions?

- Mechanistic Insight : The cyclopropyl group introduces steric hindrance and electronic effects, directing substitutions to the pyrazole’s 5-position. Computational modeling (e.g., DFT studies) can predict charge distribution and reactive sites .

- Experimental Validation : Compare reaction outcomes with analogs lacking the cyclopropyl group (e.g., tert-butyl 5-amino-1H-pyrazole-3-carboxylate) to isolate steric/electronic contributions .

Q. What strategies optimize the compound’s stability under acidic or oxidative conditions?

- Stability Testing :

- Acidic Conditions : Monitor degradation via HPLC under varying pH (e.g., 1M HCl). The tert-butyl carbamate group is prone to cleavage, requiring stabilization via buffered solvents .

- Oxidative Conditions : Use oxidizing agents (e.g., H₂O₂) to assess sulfone/sulfoxide formation, as seen in structurally related triazole derivatives .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Resolution Workflow :

Cross-Validation : Compare data with crystallographically validated structures (e.g., Acta Crystallographica reports) to assign peaks accurately .

Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shift variations .

Q. What computational tools predict the compound’s reactivity in multi-step syntheses?

- Tools :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways (e.g., SN2 vs. SN1 mechanisms for Boc deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.